tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a methoxycarbonyl group, among other functional groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common synthetic route starts with piperidin-4-ylmethanol, which undergoes acylation to introduce the tert-butyl group. This is followed by sulfonation and substitution reactions to incorporate the methoxycarbonyl and nitrophenylamino groups . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the nitro group to an amino group.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. In medicine, it is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting specific molecular pathways .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate include:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound is used as an intermediate in the synthesis of various organic compounds and has shown biological activities such as antibacterial and antifungal properties.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Known for its use in the manufacture of fentanyl and related derivatives, this compound is heavily regulated due to its potential for misuse.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H25N3O6 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-methoxycarbonyl-2-nitroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O6/c1-18(2,3)27-17(23)20-9-7-13(8-10-20)19-14-6-5-12(16(22)26-4)11-15(14)21(24)25/h5-6,11,13,19H,7-10H2,1-4H3 |
InChI Key |
XDYIBHFDBOISDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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